molecular formula C12H16BrN3O B14799793 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide

Cat. No.: B14799793
M. Wt: 298.18 g/mol
InChI Key: ZQEAJUCWZHXDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety, which is known for its biological activity, and a cyclopropyl group, which can impart rigidity and influence the compound’s interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide typically involves the reaction of 6-bromopyridine-3-carbaldehyde with a suitable amine and a cyclopropyl-containing reagent. One common method involves the use of sodium triacetoxyborohydride as a reducing agent to facilitate the formation of the amide bond . The reaction conditions are generally mild, and the process can be carried out in an organic solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming a pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce dehalogenated pyridine derivatives, and substitution can result in various functionalized pyridine compounds.

Scientific Research Applications

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interaction of bromopyridine-containing molecules with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, influencing their activity. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: This compound shares the bromopyridine moiety but has a different amine and alkyl group.

    N-(Pyridin-2-yl)amides: These compounds have a pyridine moiety but lack the bromine atom and cyclopropyl group.

Uniqueness

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide is unique due to the presence of both the bromopyridine and cyclopropyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

IUPAC Name

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide

InChI

InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-3-4-10)7-9-2-5-11(13)15-6-9/h2,5-6,8,10H,3-4,7,14H2,1H3

InChI Key

ZQEAJUCWZHXDEW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.